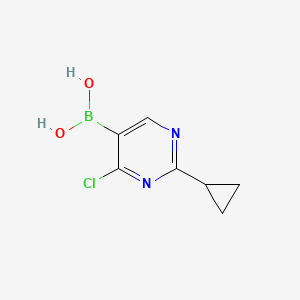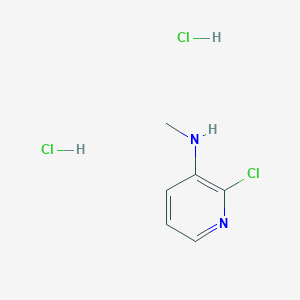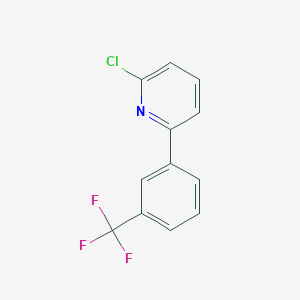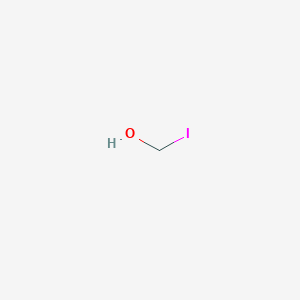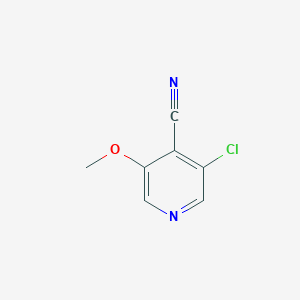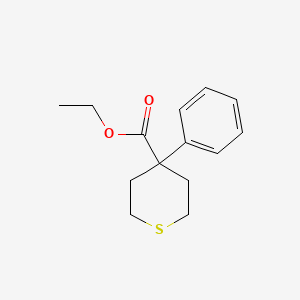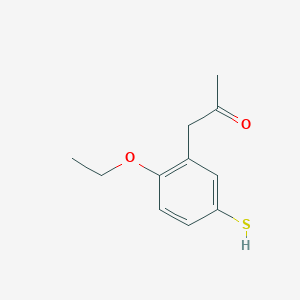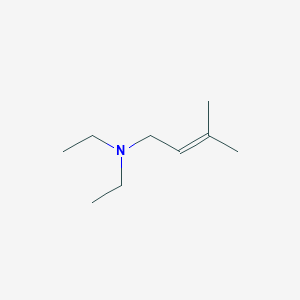
2-Buten-1-amine, N,N-diethyl-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-amine, N,N-diethyl-3-methyl- is an organic compound characterized by its unique structure and properties. It is a colorless to pale yellow liquid at room temperature and has a distinctive aromatic amine odor. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, N,N-diethyl-3-methyl- typically involves the condensation of aminoethanol and hexenal, followed by further processing and purification . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Buten-1-amine, N,N-diethyl-3-methyl- may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is common to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Buten-1-amine, N,N-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines.
科学研究应用
2-Buten-1-amine, N,N-diethyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Buten-1-amine, N,N-diethyl-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but different applications.
Thiambutene: Another compound with a similar amine structure but distinct chemical properties and uses.
Uniqueness
2-Buten-1-amine, N,N-diethyl-3-methyl- stands out due to its unique combination of structural features and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
10229-36-4 |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC 名称 |
N,N-diethyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-5-10(6-2)8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
InChI 键 |
BDRPQGYMISWCCG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


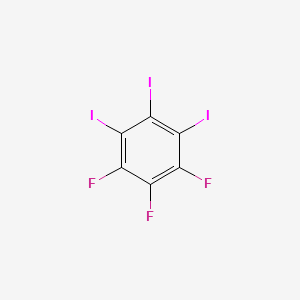
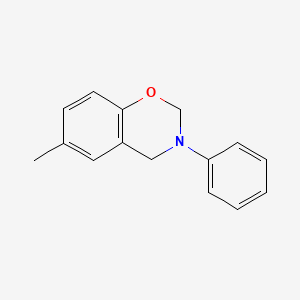
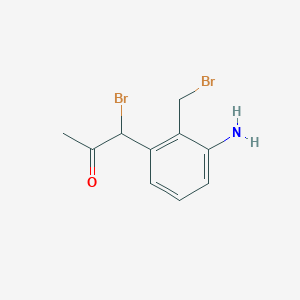
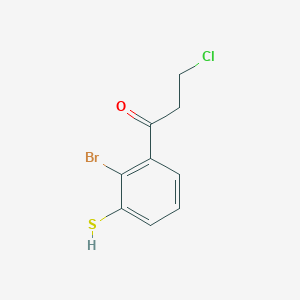
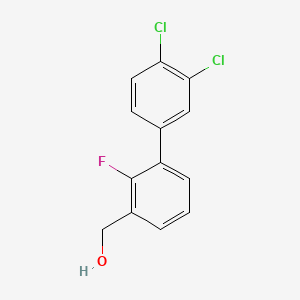
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
